molecular formula C11H17BrN2O B7944706 4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine

4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine

Cat. No.: B7944706
M. Wt: 273.17 g/mol
InChI Key: QOPQIXIBTUQFNU-UHFFFAOYSA-N
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Description

4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine is a chemical compound with the molecular formula C11H17BrN2O. It is a derivative of benzene, featuring bromine, ethoxy, and propyl groups attached to the benzene ring. This compound is known for its unique reactivity and is used in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine typically involves the following steps:

    Ethoxylation: The addition of an ethoxy group to the benzene ring.

    N-Propylation: The attachment of a propyl group to the nitrogen atom of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, ethoxylation, and N-propylation processes under controlled conditions to ensure high yield and purity. These processes often utilize catalysts and specific reaction conditions to optimize the efficiency and selectivity of the reactions .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethoxy and propyl groups can influence the compound’s reactivity and selectivity. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to various biological outcomes .

Comparison with Similar Compounds

    4-Bromo-1,2-diaminobenzene: Lacks the ethoxy and propyl groups, resulting in different reactivity and applications.

    5-Ethoxy-1,2-diaminobenzene: Lacks the bromine and propyl groups, affecting its chemical properties.

    1-N-Propyl-1,2-diaminobenzene: Lacks the bromine and ethoxy groups, leading to distinct reactivity patterns.

Uniqueness: 4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine is unique due to the combination of bromine, ethoxy, and propyl groups on the benzene ring. This unique structure imparts specific reactivity and selectivity, making it valuable for various chemical and biological applications .

Properties

IUPAC Name

4-bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O/c1-3-5-14-10-7-11(15-4-2)8(12)6-9(10)13/h6-7,14H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPQIXIBTUQFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1N)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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